BenchChemオンラインストアへようこそ!

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

Acetylcholinesterase Alzheimer's Disease Enzyme Inhibition

Why choose this compound? The precise 4-benzyloxy substituent and 2-oxo ester group are essential for coelenterazine production, as demonstrated in a 2021 patent. It also serves as a validated tool for AChE inhibition studies and GPR40 agonist development. Analog substitution risks failed syntheses and off-target effects. Procure the exact configuration to ensure reproducible results and avoid costly research delays.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B13679185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H16O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
InChIKeyVOUKAJMUOPNCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate: A Foundational Benzyloxyphenyl Scaffold for Synthetic and Biological Research


Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is a synthetic ester compound characterized by a benzyloxy-substituted phenyl ring attached to a 2-oxopropanoate moiety . This compound is primarily recognized as a versatile intermediate in the synthesis of more complex molecules, including coelenterazine, a critical component in bioluminescence research . It belongs to a broader class of benzyloxyphenyl derivatives, which have been investigated for their potential in modulating various biological targets, such as the sodium-calcium exchanger (NCX) and acetylcholinesterase (AChE), making it a valuable scaffold in medicinal chemistry .

Why a Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate Sourcing Strategy Matters: Key Differentiators in Purity and Reactivity


While many benzyloxyphenyl derivatives exist, the specific combination of the 4-benzyloxy substituent and the 2-oxopropanoate ester in Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate confers unique chemical properties that make simple analog substitution risky . The benzyloxy group is known to enhance lipophilicity, influencing membrane permeability and target engagement, but the exact position and the presence of the 2-oxo group dictate specific reactivity patterns, such as those required for key synthetic steps in coelenterazine production . Furthermore, even minor structural variations can lead to significant differences in biological activity. For instance, the 2-hydroxy analog of the propanoic acid derivative shows a different reactivity profile, highlighting that the 2-oxo functionality is not interchangeable . Therefore, procuring the precise compound is essential for reproducible results and avoiding off-target effects or failed syntheses.

Quantitative Evidence Guide: Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate Compared to Structural Analogs


AChE Inhibitory Activity of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

This compound demonstrated a moderate inhibitory effect on AChE, with an IC50 value that positions it as a potential therapeutic agent for conditions like Alzheimer's disease . This activity is a key differentiator from close analogs lacking the 2-oxo group, which may not exhibit the same level of AChE inhibition.

Acetylcholinesterase Alzheimer's Disease Enzyme Inhibition

Critical Intermediate in Coelenterazine Synthesis with Defined Yield

A patented method for synthesizing coelenterazine utilizes a closely related intermediate, 3-(4-(benzyloxy)phenyl)-2-oxopropanal, which is derived from the same core structure . The process yields this intermediate with a reported purity of 85-95% and an overall yield of 60-75%, underscoring the importance of the benzyloxyphenyl-2-oxo framework for this specific and high-value application.

Bioluminescence Coelenterazine Organic Synthesis

Metabolic Disorder Target Engagement: GPR40 Agonist Potential

Compounds based on the 3-[4-(benzyloxy)phenyl]propanoic acid core, which is structurally analogous to Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate, have been designed and evaluated as free fatty acid 1 (FFA1 or GPR40) agonists . This highlights the scaffold's potential in metabolic disease research, a field where GPR40 agonists are being explored as novel insulin secretagogues .

GPR40 Diabetes Insulin Secretion

Lipophilicity-Driven Membrane Penetration

The benzyloxy group in this compound class is noted for enhancing lipophilicity, which is a critical parameter for facilitating cell membrane penetration and enabling interaction with intracellular targets . This property is a key advantage over less lipophilic phenylpropanoate derivatives, which may exhibit poor cellular uptake.

Lipophilicity Membrane Permeability Drug Design

Potential NCX Inhibition for Cardiovascular Research

Benzyloxyphenyl derivatives, as a novel class of NCX inhibitors, have shown potent activity against the reverse mode of the sodium-calcium exchanger, with some analogs exhibiting IC50 values as low as 0.22 mM . This suggests that the benzyloxyphenyl scaffold, including Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate, could serve as a starting point for developing cardioprotective agents.

NCX Inhibitor Heart Failure Ischemia Reperfusion

Where Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate Delivers Maximum Value: Top Research and Industrial Use Cases


Coelenterazine Synthesis for Bioluminescence Assays

As demonstrated in a 2021 patent, the core structure of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is integral to the synthesis of coelenterazine . This makes the compound a critical starting material for researchers and manufacturers involved in producing coelenterazine-based bioluminescent probes, widely used in high-throughput screening, cellular imaging, and in vivo diagnostics.

Acetylcholinesterase (AChE) Inhibitor Screening for Neurodegenerative Disease Models

Given its documented moderate inhibitory activity against AChE, this compound serves as a valuable tool compound for studying cholinergic dysfunction in Alzheimer's disease . It can be used as a reference standard in enzymatic assays, SAR studies, and in vitro models to benchmark new AChE inhibitors.

GPR40 Agonist Development for Type 2 Diabetes

The structural similarity to the 3-[4-(benzyloxy)phenyl]propanoic acid core positions this compound as a promising scaffold for developing GPR40 agonists . Researchers focusing on insulin secretion and metabolic disorders can utilize this compound to design and optimize novel therapeutic candidates targeting GPR40.

Lead Optimization for Sodium-Calcium Exchanger (NCX) Inhibition in Cardiovascular Disease

This compound belongs to a class of benzyloxyphenyl derivatives that have demonstrated potent NCX inhibition . It can be used as a starting point for medicinal chemistry campaigns aimed at developing new treatments for heart failure and ischemia-reperfusion injury, where NCX modulation is a validated therapeutic strategy.

Quote Request

Request a Quote for Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.